molecular formula C27H21ClN2O4S2 B12033916 Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 611194-34-4

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12033916
CAS No.: 611194-34-4
M. Wt: 537.1 g/mol
InChI Key: NSZWUBZQYHCSBQ-HYARGMPZSA-N
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Description

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a thiazolo[3,2-a]pyrimidine core, and various substituents including a chlorophenyl group, a methylthio group, and a carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the furan ring.

    Formation of the thiazolo[3,2-a]pyrimidine core: This is achieved through the cyclization of appropriate thioamide and amidine precursors.

    Introduction of the methylthio group: This step involves the substitution reaction where a methylthio group is introduced to the phenyl ring.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the methylthio group.

    Reduction: Reduction reactions can occur at the carbonyl group and the furan ring.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and methylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.

Scientific Research Applications

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antibacterial, antifungal, and anticancer activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of bacterial enzymes, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-cyanophenyl)furan-2-carboxylate
  • Furan, 2,2’-methylenebis[5-methyl-
  • 2-(5-methyl-2-furfuryl)furan

Uniqueness

Methyl 2-((5-(2-chlorophenyl)furan-2-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its complex structure, which includes multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research.

Properties

CAS No.

611194-34-4

Molecular Formula

C27H21ClN2O4S2

Molecular Weight

537.1 g/mol

IUPAC Name

methyl (2E)-2-[[5-(2-chlorophenyl)furan-2-yl]methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C27H21ClN2O4S2/c1-15-23(26(32)33-2)24(16-8-11-18(35-3)12-9-16)30-25(31)22(36-27(30)29-15)14-17-10-13-21(34-17)19-6-4-5-7-20(19)28/h4-14,24H,1-3H3/b22-14+

InChI Key

NSZWUBZQYHCSBQ-HYARGMPZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4Cl)/SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4Cl)SC2=N1)C5=CC=C(C=C5)SC)C(=O)OC

Origin of Product

United States

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